molecular formula C8H13N3O5S-2 B13755550 2-(2,5-Diaminoanilino)ethanol;sulfate

2-(2,5-Diaminoanilino)ethanol;sulfate

Cat. No.: B13755550
M. Wt: 263.27 g/mol
InChI Key: KEMGGVCZKMUWBL-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Diaminoanilino)ethanol;sulfate can be synthesized from ethylene glycol and diamine tetraacetic acid . The reaction typically involves the use of sulfuric acid to form the sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Diaminoanilino)ethanol;sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl ethanol compounds. These products have various applications in pharmaceuticals and chemical research .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-Diaminoanilino)ethanol;sulfate include:

Uniqueness

What sets this compound apart from these similar compounds is its sulfate salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in pharmaceutical formulations and industrial applications where solubility and stability are critical .

Properties

Molecular Formula

C8H13N3O5S-2

Molecular Weight

263.27 g/mol

IUPAC Name

2-(2,5-diaminoanilino)ethanol;sulfate

InChI

InChI=1S/C8H13N3O.H2O4S/c9-6-1-2-7(10)8(5-6)11-3-4-12;1-5(2,3)4/h1-2,5,11-12H,3-4,9-10H2;(H2,1,2,3,4)/p-2

InChI Key

KEMGGVCZKMUWBL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)NCCO)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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